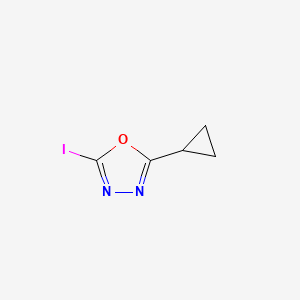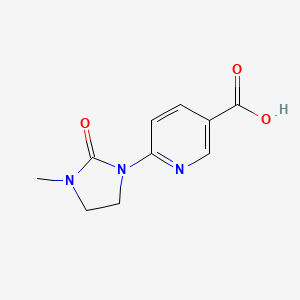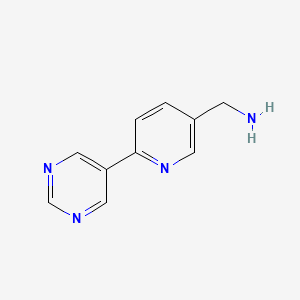
Clorhidrato de 4-metil-1H-pirazol-3-carbaldehído
Descripción general
Descripción
“4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride” is a chemical compound with the CAS Number: 1803604-90-1 . It has a molecular weight of 146.58 . The IUPAC name for this compound is 4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various methods. One such method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves the one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .
Molecular Structure Analysis
The molecular structure of “4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride” can be represented by the InChI code: 1S/C5H6N2O.ClH/c1-4-2-6-7-5(4)3-8;/h2-3H,1H3,(H,6,7);1H . This indicates that the compound consists of a pyrazole ring with a methyl group at the 4th position and a carbaldehyde group at the 3rd position .
Chemical Reactions Analysis
Pyrazole derivatives, including “4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride”, can undergo various chemical reactions. For instance, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . They can also undergo palladium-catalyzed coupling with aryl triflates .
Physical And Chemical Properties Analysis
It has a molecular weight of 146.58 . The storage temperature for this compound is 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Química Medicinal
El clorhidrato de 4-metil-1H-pirazol-3-carbaldehído sirve como un andamiaje clave en la química medicinal debido a su núcleo de pirazol. Este compuesto se utiliza en la síntesis de varios productos químicos bioactivos, particularmente porque puede actuar como un intermedio versátil para el desarrollo de nuevos productos farmacéuticos . Su motivo estructural se encuentra en una gama de agentes terapéuticos, incluidos antimicrobianos, fármacos antiinflamatorios e incluso posibles candidatos contra el cáncer.
Descubrimiento de fármacos
En el descubrimiento de fármacos, la porción de pirazol del this compound se emplea con frecuencia para crear compuestos con propiedades farmacológicas significativas. Es especialmente valioso en la síntesis de inhibidores, como la 5-reductasa y los inhibidores de la aromatasa, que son cruciales para el tratamiento de afecciones como el cáncer de próstata y los trastornos endocrinos .
Agroquímica
El anillo de pirazol es una característica común en los agroquímicos debido a su bioactividad. Como tal, el this compound se puede utilizar para desarrollar nuevos pesticidas y herbicidas, contribuyendo a prácticas agrícolas más eficientes y específicas .
Química de coordinación
En la química de coordinación, este compuesto puede actuar como un ligando, uniéndose a iones metálicos para formar complejos. Estos complejos se estudian por sus propiedades únicas y sus posibles aplicaciones en catálisis, ciencia de los materiales y como modelos para sistemas biológicos .
Química organometálica
El derivado de pirazol también es significativo en la química organometálica, donde se puede utilizar para sintetizar compuestos organometálicos con ligandos basados en pirazol. Estos compuestos son importantes para los procesos catalíticos y el desarrollo de nuevos materiales .
Síntesis verde
El this compound participa en enfoques de química verde, donde se utiliza en reacciones que apuntan a reducir los residuos y evitar el uso de sustancias peligrosas. Su papel en la síntesis asistida por microondas es un ejemplo de su aplicación en procesos químicos respetuosos con el medio ambiente .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin and eye irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
4-methyl-1H-pyrazole-5-carbaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c1-4-2-6-7-5(4)3-8;/h2-3H,1H3,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTNDVBBJMJQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803604-90-1 | |
| Record name | 4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Pyridin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1472809.png)
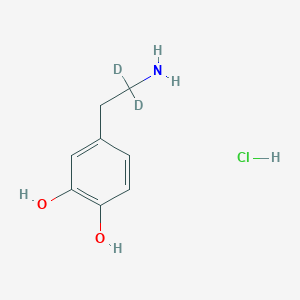
![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472811.png)
![(9H-fluoren-9-yl)methyl (8-azabicyclo[3.2.1]octan-3-yl)carbamate hydrochloride](/img/structure/B1472816.png)
![2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1472817.png)
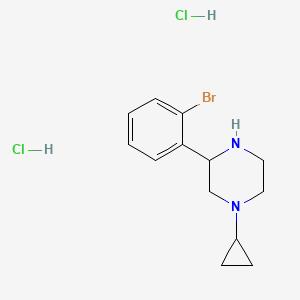

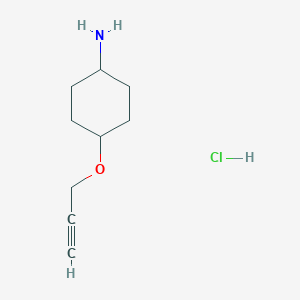

![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1472827.png)
